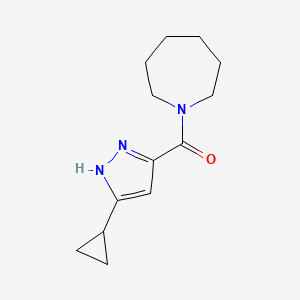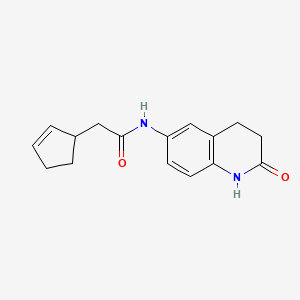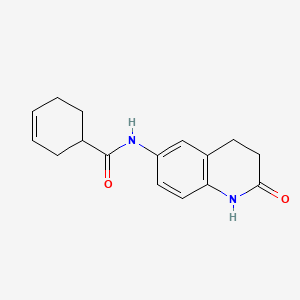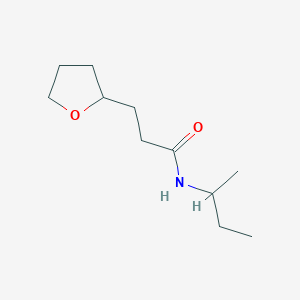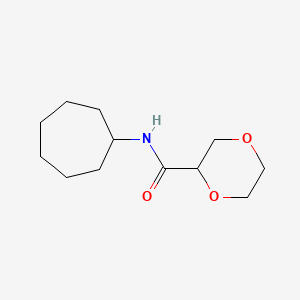
N-cycloheptyl-1,4-dioxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-1,4-dioxane-2-carboxamide, also known as CTDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTDP is a cyclic amide that is structurally similar to the well-known compound, cycloheximide. The compound has been found to have a range of biochemical and physiological effects, making it a promising tool for studying various cellular processes.
作用機序
The mechanism of action of N-cycloheptyl-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to act by binding to the A-site of the ribosome, inhibiting translation initiation and elongation. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, by binding to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit protein synthesis, DNA replication, and repair, and to induce apoptosis in certain cell lines. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One advantage of using N-cycloheptyl-1,4-dioxane-2-carboxamide in lab experiments is its similarity to cycloheximide, which is a well-established tool for studying translation initiation and elongation. Additionally, this compound has been found to have a range of other biochemical and physiological effects, making it useful for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving N-cycloheptyl-1,4-dioxane-2-carboxamide. One area of interest is the development of new this compound analogs with improved properties, such as increased potency or decreased toxicity. Additionally, this compound may be useful for studying the role of translation in various disease states, such as cancer or neurodegenerative diseases. Finally, this compound may be useful for developing new therapeutics that target translation or other cellular processes.
合成法
The synthesis of N-cycloheptyl-1,4-dioxane-2-carboxamide involves the reaction of cycloheptanone with oxalyl chloride in the presence of dimethylformamide (DMF) to form the corresponding acid chloride. This is then reacted with 1,4-dioxane-2-amine to yield the final product, this compound. The synthesis method has been well-established and has been used to produce this compound on a large scale for research purposes.
科学的研究の応用
N-cycloheptyl-1,4-dioxane-2-carboxamide has been extensively studied for its potential applications in scientific research. The compound has been found to have a range of biochemical and physiological effects, making it a promising tool for studying various cellular processes. This compound has been shown to inhibit protein synthesis in a manner similar to cycloheximide, making it useful for studying translation initiation and elongation. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II, making it useful for studying DNA replication and repair.
特性
IUPAC Name |
N-cycloheptyl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12(11-9-15-7-8-16-11)13-10-5-3-1-2-4-6-10/h10-11H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQQSAUVVLRAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)


